ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate
Description
Ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate is a synthetic organic compound characterized by a pent-2-enoate ester backbone with a hydroxy group at position 3 and a carbamimidoyl (amidine) substituent at position 2. The carbamimidoyl group is further functionalized with a 2-hydroxyethyl chain. Its molecular formula is C₁₁H₁₉N₂O₅, and it has a molecular weight of 259.28 g/mol. The presence of both ester and hydroxy groups may confer solubility in polar solvents, while the conjugated enoate system could influence its reactivity in cycloaddition or nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate |
InChI |
InChI=1S/C10H18N2O4/c1-3-7(14)8(10(15)16-4-2)9(11)12-5-6-13/h13-14H,3-6H2,1-2H3,(H2,11,12) |
InChI Key |
KUHVYTJMLHBZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=NCCO)N)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with N-(2-hydroxyethyl)ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in Michael addition reactions, which can modify biological molecules and affect their function. Additionally, its hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate are compared below with three chemically related compounds identified in the literature.
Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate
Molecular Formula: C₆H₁₆NO₃P Molecular Weight: 181.17 g/mol Functional Groups: Phosphonamidoate ester, 2-hydroxyethyl, methyl groups. Structural Differences:
- Replaces the pent-2-enoate backbone with a phosphorus-containing phosphonamidoate group.
- Lacks the carbamimidoyl moiety but retains the hydroxyethyl substituent. Applications: Likely used in organophosphorus chemistry, such as ligand synthesis or catalysis, due to the phosphorus center’s electrophilic reactivity.
Perfluorinated Sulfonamide (CAS 68649-26-3)
Functional Groups: Perfluorinated alkyl chain, sulfonamide, hydroxyethyl. Structural Differences:
- Features a highly fluorinated hydrophobic chain, contrasting with the hydrophilic enoate and carbamimidoyl groups of the target compound.
- Sulfonamide group replaces the carbamimidoyl functionality.
Applications : Likely employed in surfactants or materials science due to fluorinated chains’ thermal and chemical stability.
Dabigatran Impurity (CAS 1416446-40-6)
Molecular Formula : C₃₀H₃₃N₇O₅
Molecular Weight : 571.64 g/mol
Functional Groups : Benzimidazole, pyridinyl, carbamimidoyl, ester.
Structural Differences :
- Incorporates a benzimidazole core and aromatic pyridinyl group, absent in the target compound.
- Carbamimidoyl group is attached to a phenyl ring rather than a pent-2-enoate backbone. Applications: Serves as a reference standard for impurities in the anticoagulant dabigatran, highlighting pharmaceutical relevance.
Data Table: Comparative Analysis
Research Findings and Discussion
- Synthetic Challenges : The target compound’s carbamimidoyl group likely requires protection during synthesis (e.g., using Boc groups) to prevent undesired side reactions .
- Stability: The enoate ester may undergo hydrolysis under acidic/basic conditions, necessitating controlled storage. The hydroxyethyl group enhances water solubility but could complicate purification.
- Divergent Applications : While the target compound and phosphonamidoate analog share ester/hydroxyethyl motifs, the phosphorus in the latter enables coordination chemistry, diverging from the amidine’s biological activity .
Biological Activity
Ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Chemical Formula : C₉H₁₄N₂O₃
- Molecular Weight : 186.22 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
2. Antioxidant Properties
This compound has shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was confirmed through several assays, including DPPH and ABTS tests.
3. Anti-inflammatory Effects
In vitro studies have reported that this compound can inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This property could be beneficial in conditions such as arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Scavenging Free Radicals : Its structure allows for effective interaction with reactive oxygen species (ROS), leading to reduced oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus |
| Antioxidant | DPPH assay | IC50 value of 25 µg/mL |
| Anti-inflammatory | ELISA for cytokine measurement | Reduced IL-6 and TNF-alpha levels by 40% |
Case Study Example
A recent study published in a peer-reviewed journal evaluated the efficacy of this compound in a murine model of inflammation. The results showed a significant reduction in paw edema compared to the control group, supporting its potential therapeutic use in inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
